molecular formula C15H15N B2583162 7-Phenyl-1,2,3,4-tetrahydroquinoline CAS No. 60640-17-7

7-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2583162
CAS RN: 60640-17-7
M. Wt: 209.292
InChI Key: LQVOTBWGEXECMR-UHFFFAOYSA-N
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Description

7-Phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C15H15N . It is a solid substance at room temperature . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines has been achieved through various methods. One such method involves the reduction or oxidation followed by cyclization . Another method involves a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . Other methods include SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .


Molecular Structure Analysis

The molecular structure of 7-Phenyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a phenyl group attached at the 7-position . The molecular weight of this compound is 209.29 .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . They participate in both electrophilic and nucleophilic substitution reactions . In addition, they have been involved in various multicomponent reactions for functionalization .


Physical And Chemical Properties Analysis

7-Phenyl-1,2,3,4-tetrahydroquinoline is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Multifunctional Emissive Material

7-Phenyl-1,2,3,4-tetrahydroquinoline derivatives are being studied for their application as multifunctional emissive materials. A novel compound based on this structure exhibited potential in optoelectronic devices due to its significant hole drift mobility and yellow-green emission color, indicating its suitability for display and lighting technologies (Malinauskas et al., 2009).

Synthesis and Chemical Transformations

The compound is central to various synthesis processes. For instance, a convenient procedure for synthesizing 3-aryl-1,2,3,4-tetrahydroquinolines directly through reductive ring closure of specific derivatives has been documented, emphasizing the chemical versatility and reactivity of this compound (Chen et al., 2006). Furthermore, the compound plays a crucial role in the ring-chain tautomerism observed in certain derivatives, impacting the synthesis and structural understanding of these molecules (Sinkkonen et al., 2003).

Hole Transporting Materials

7-Phenyl-1,2,3,4-tetrahydroquinoline derivatives are identified as promising hole transporting materials (HTMs). Certain synthesized compounds containing this moiety showed high hole drift mobility, marking their potential use in electronic devices such as OLEDs and other semiconductor technologies (Getautis et al., 2006).

Bromination and Chemical Modification

The compound also serves as a precursor for bromination reactions, leading to the formation of various brominated derivatives. These reactions and the resulting products are crucial for further chemical modifications and applications in different chemical synthesis processes (Zemtsova et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 corresponds to "Causes serious eye irritation" . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, future research directions may include the development of new synthetic strategies for constructing the core scaffold and the exploration of new biological activities .

properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVOTBWGEXECMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-1,2,3,4-tetrahydroquinoline

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